2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Overview
Description
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is a derivative of triazole, a class of nitrogen-containing heterocycles known for their diverse biological activities. The specific structure of this compound includes an isopropyl group attached to the fourth position of a 1,2,3-triazole ring, which is further linked to an acetic acid moiety. This structure suggests potential for biological activity and utility in chemical synthesis as an intermediate for various chemical reactions.
Synthesis Analysis
The synthesis of related triazole acetic acid derivatives typically involves the functionalization of the triazole ring and subsequent linkage to an acetic acid or its equivalent. For instance, the synthesis of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a compound with a similar triazole structure, was achieved by hydrolyzing its nitrile precursor and then converting the resulting acid into an acyl chloride for further reactions . Although the exact synthesis of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is not detailed in the provided papers, similar methodologies could be applied, such as functional group transformations and ring closures.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring, such as the isopropyl group in the compound of interest, can significantly influence the chemical and physical properties of the molecule. The triazole ring is known for its resonance stability, which contributes to the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Triazole derivatives are versatile in chemical reactions, often serving as intermediates for the synthesis of amides, esters, and other derivatives. The acetic acid moiety in 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid provides a functional handle for acylation reactions, as seen in the formation of amides and 1-acylpyrazole from the related [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid . The triazole ring itself can participate in nucleophilic substitution reactions, potentially leading to the formation of various biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as acidity, are influenced by the substituents on the triazole ring and the nature of the acetic acid moiety. For example, the pKa values of various 1,2,4-triazole-3-thioacetic acids were determined to understand their acid-base properties, which are crucial for their biological activity and absorption in the body . The physical properties, including melting points and solubility, are also determined by the molecular structure, as seen in the study of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids . These properties are essential for the practical application of these compounds in drug formulation and synthesis.
Scientific Research Applications
Synthesis and Physical-Chemical Properties
A study highlighted the synthesis and analysis of the physical-chemical properties of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which includes compounds like 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid. These compounds exhibited various biological activities and served as intermediates for synthesizing other complex structures (Salionov, 2015).
Development of Manufacturing Processes
Karlsson et al. (2017) developed a safe and efficient continuous process for synthesizing 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid. This method minimized risks associated with hazardous intermediates and used FT-IR for real-time monitoring, enhancing the safety and efficiency of the process (Karlsson et al., 2017).
Synthesis Under Continuous-Flow Conditions
Tortoioli et al. (2020) reported a novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, demonstrating the advantages of continuous, two-step methods in terms of efficiency, selectivity, and environmental impact. This process could be applicable for synthesizing variants of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid (Tortoioli et al., 2020).
Antimicrobial and Antioxidant Activities
Research by Holla et al. (2005) focused on synthesizing and characterizing substituted 1,2,3-triazoles, including structures similar to 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid. These compounds were tested for their antimicrobial activity, indicating potential applications in medical research (Holla et al., 2005). Similarly, Lima et al. (2021) synthesized new 1,4-disubstituted 1,2,3-triazoles and evaluated their antioxidantactivities. These studies suggest potential biomedical applications for compounds like 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid in areas such as microbial resistance and oxidative stress management (Lima et al., 2021).
Coordination Polymers and Luminescent Emissions
The study by Qian et al. (2013) explored the self-assembly of 2-(1,2,4-triazol-1-yl)acetic acid with various metal salts, resulting in coordination polymers with luminescent properties. This research demonstrates the potential of triazole derivatives in materials science, particularly in the development of luminescent materials (Qian et al., 2013).
Safety and Hazards
Future Directions
The continuous method used for the synthesis of “2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid” was used for multi-hundred grams manufacturing of the triazole, which was used as a key building block in one of the drug development projects . This suggests potential future directions in drug development and manufacturing.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid are currently unknown . This compound is a unique chemical provided for early discovery researchers
Mode of Action
It’s known that 1,2,4-triazole derivatives can exhibit a range of biological activities, including cytotoxic activities . More studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Given the broad range of activities exhibited by 1,2,4-triazole derivatives, it’s plausible that multiple pathways could be impacted .
Result of Action
Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential anticancer applications.
properties
IUPAC Name |
2-(4-propan-2-yltriazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)6-3-10(9-8-6)4-7(11)12/h3,5H,4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPGRRKAOCAINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(N=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234447 | |
Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887405-34-7 | |
Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887405-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What were the primary safety concerns addressed in the continuous synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid?
A1: The research focused on developing a safer continuous manufacturing process for 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid primarily due to the hazards associated with azide intermediates. [] The use of in-line FT-IR monitoring allowed for real-time tracking of these azides, minimizing risks associated with their isolation and accumulation. []
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